N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide
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Overview
Description
N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-sulfonamide with hexanediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the thiadiazole ring, followed by sulfonation and subsequent coupling with hexanediamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cellular pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar biological activities.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of various thiadiazole derivatives.
Uniqueness
N,N’-BIS({4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H30N8O6S4 |
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Molecular Weight |
678.8 g/mol |
IUPAC Name |
N,N'-bis[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C26H30N8O6S4/c1-3-23-29-31-25(41-23)33-43(37,38)19-13-9-17(10-14-19)27-21(35)7-5-6-8-22(36)28-18-11-15-20(16-12-18)44(39,40)34-26-32-30-24(4-2)42-26/h9-16H,3-8H2,1-2H3,(H,27,35)(H,28,36)(H,31,33)(H,32,34) |
InChI Key |
RXUFEYLAYABLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(S4)CC |
Origin of Product |
United States |
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